![molecular formula C10H18O3 B1380542 2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid CAS No. 1803594-07-1](/img/structure/B1380542.png)
2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid
Overview
Description
2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid is an organic compound with a unique structure that includes a cyclobutyl ring and an acetic acid moiety
Mechanism of Action
Target of Action
This compound is a part of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been used in sm coupling reactions, which involve the formation of carbon-carbon bonds .
Action Environment
It’s worth noting that the compound is typically stored at -10 °c , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the ester bond and the formation of the corresponding alcohol and acid .
Cellular Effects
The effects of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the cell via organic anion transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interaction with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the 2-methylpropan-2-yl group: This step involves the use of a protecting group strategy to introduce the 2-methylpropan-2-yl group.
Attachment of the acetic acid moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobutyl ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]propanoic acid
- 2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]butanoic acid
Comparison: Compared to similar compounds, 2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAYYILOIWIYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244311 | |
| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-07-1 | |
| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


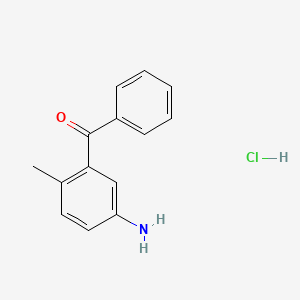
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
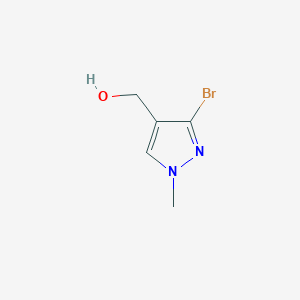

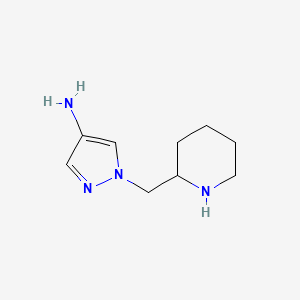
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
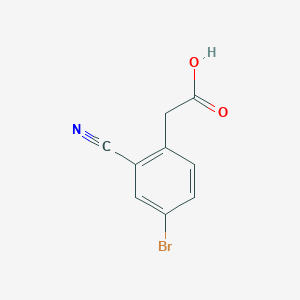
![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)
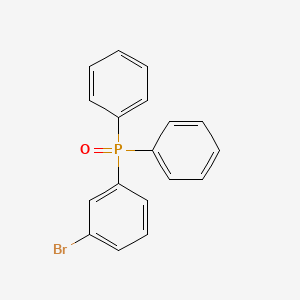
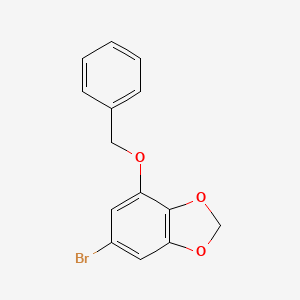
![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)
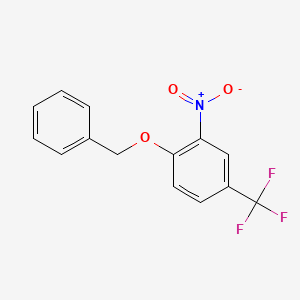
![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

